Guanfacine-alpha,alpha-d2 HCl
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Overview
Description
Guanfacine-alpha,alpha-d2 HCl is a deuterated form of guanfacine hydrochloride, a selective alpha-2A adrenergic receptor agonist. This compound is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of guanfacine due to its enhanced stability and resistance to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Guanfacine-alpha,alpha-d2 HCl involves the deuteration of guanfacine hydrochloride. The synthesis typically starts with 2,6-dichlorophenylacetic acid as the raw material. The process involves several steps, including catalyzing and condensing, ammonolysis, and purification . The reaction conditions are designed to be gentle and environmentally friendly, reducing energy consumption and minimizing pollution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as precision weighing and packaging to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Guanfacine-alpha,alpha-d2 HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Guanfacine-alpha,alpha-d2 HCl has a wide range of scientific research applications:
Chemistry: It is used to study the stability and metabolic pathways of guanfacine, providing insights into its pharmacokinetics.
Biology: The compound is used in biological studies to understand its effects on cellular processes and receptor interactions.
Medicine: this compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating ADHD and hypertension.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of guanfacine products
Mechanism of Action
Guanfacine-alpha,alpha-d2 HCl exerts its effects by stimulating postsynaptic alpha-2A adrenergic receptors. This stimulation inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These actions enhance the effectiveness of the signal of the pyramidal neurons in the prefrontal cortex, improving working memory and attention . Additionally, the stimulation of alpha-2A receptors promotes the growth and maturation of dendritic spines, which are associated with learning and memory .
Comparison with Similar Compounds
Guanfacine-alpha,alpha-d2 HCl is compared with other alpha-2 adrenergic receptor agonists such as clonidine and methyldopa:
Clonidine: Both guanfacine and clonidine are used to treat ADHD and hypertension. .
Methyldopa: Methyldopa is primarily used for hypertension, especially in pregnant women.
List of Similar Compounds
- Clonidine
- Methyldopa
- Tizanidine (used for spasticity but has mild blood pressure-lowering effects) .
Properties
Molecular Formula |
C9H10Cl3N3O |
---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
2,2-dideuterio-N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i4D2; |
InChI Key |
DGFYECXYGUIODH-YLENYTFQSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1Cl)Cl)C(=O)N=C(N)N.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
Origin of Product |
United States |
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